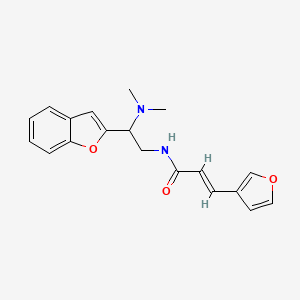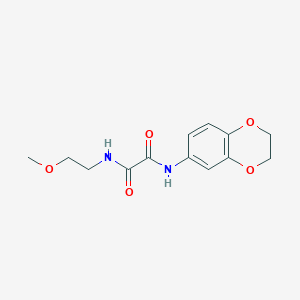
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide, also known as BDB-108, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDB-108 is a small molecule that belongs to the class of benzodioxole derivatives and has been shown to exhibit various biological activities. In
作用机制
The exact mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide is not fully understood. However, it has been suggested that this compound acts by modulating various signaling pathways in cells. One pathway that has been implicated is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has been shown to inhibit this pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Another advantage is that this compound has been shown to be relatively non-toxic, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different biological systems. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide. One area of research is to further investigate its anti-cancer effects and to determine its efficacy in different types of cancer. Another area of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Another future direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to develop methods for delivering this compound to specific tissues and organs in the body.
合成方法
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide involves a multi-step process that starts with the preparation of 1,4-benzodioxane-6-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-methoxyethyl)amine to give the intermediate product. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to give this compound.
科学研究应用
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound acts by inducing apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that this compound acts by inhibiting the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8H,4-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZZNPPDOOUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
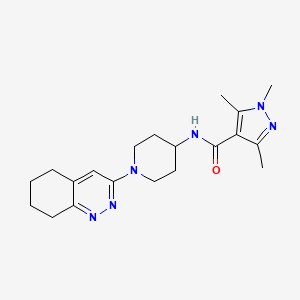
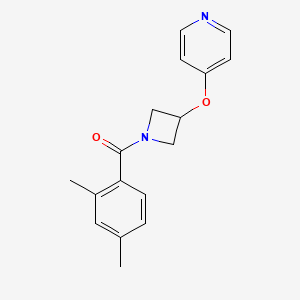

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)
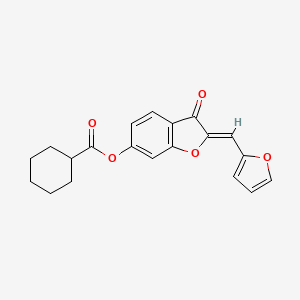
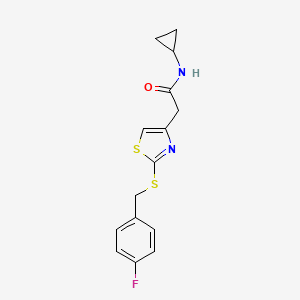
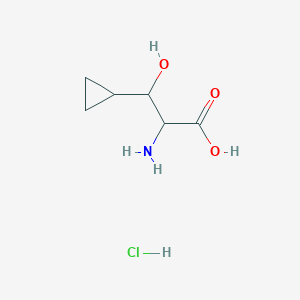
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
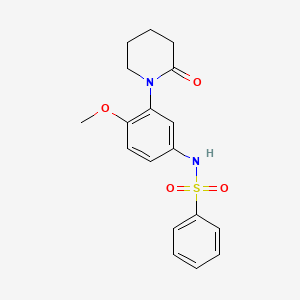
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
